
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C9H16IN3 It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-iodo-1H-pyrazole with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding this compound oxides.
Reduction: Formation of N,N-diethyl-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Formation of N,N-diethyl-2-(4-azido-1H-pyrazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties:
Research indicates that derivatives of pyrazole compounds, including N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, similar pyrazole derivatives have shown promising results in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis associated with tumors .
Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the modulation of signaling pathways such as the PI3K-Akt-mTOR pathway, which is critical for cell survival and proliferation. Inhibition of this pathway has been linked to increased apoptosis in cancer cells and reduced tumor growth .
Pharmacological Applications
Antiplatelet Activity:
this compound and its derivatives have been investigated for their potential use as P2Y12 receptor antagonists. These compounds may serve as antiplatelet agents, offering therapeutic benefits in preventing thromboembolic disorders. The ability to inhibit platelet aggregation can be crucial for managing cardiovascular diseases .
Antimicrobial Activity:
There is also emerging evidence that pyrazole derivatives possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics or antimicrobial agents .
Case Study 1: Anticancer Research
A study focused on a series of pyrazole derivatives revealed that modifications at the 4-position significantly enhanced VEGFR-2 inhibition and antiproliferative activity against gastric cancer cells. The lead compound exhibited an IC50 value in the low nanomolar range, indicating potent activity .
Case Study 2: Antiplatelet Effects
In another investigation, derivatives were tested for their ability to inhibit platelet aggregation in vitro. Results showed that certain compounds effectively blocked P2Y12 receptor-mediated signaling pathways, suggesting their potential use in clinical settings for managing thrombosis .
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethyl-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- N,N-diethyl-2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N,N-diethyl-2-(4-fluoro-1H-pyrazol-1-yl)acetamide
Uniqueness
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.
Biologische Aktivität
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and case studies.
1. Chemical Structure and Synthesis
Chemical Structure:
The compound features a pyrazole ring substituted with an iodine atom, which is known to influence its reactivity and biological interactions. Its chemical formula is C7H11N3O.
Synthesis:
The synthesis typically involves the reaction of 4-iodo-1H-pyrazole with N,N-diethylacetamide in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions include heating to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The iodine atom enhances its binding affinity to proteins or enzymes, potentially modulating their activity. This interaction may disrupt cellular pathways, leading to various biological effects.
2.2 Antimicrobial Activity
Several studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains, including antibiotic-resistant variants. The mechanism often involves disrupting bacterial cell membranes .
2.3 Anticancer Properties
Research has highlighted the potential of pyrazole derivatives in cancer therapy. This compound may inhibit key signaling pathways involved in tumor growth, particularly those associated with BRAF(V600E) mutations, which are common in certain cancers .
3. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other halogenated pyrazole derivatives.
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
N,N-diethyl-2-(4-chloro-1H-pyrazol-1-yl)acetamide | Moderate | Low | Chlorine substitution limits reactivity |
N,N-diethyl-2-(4-bromo-1H-pyrazol-1-yl)acetamide | High | Moderate | Bromine offers better binding than chlorine |
This compound | High | High | Iodine enhances reactivity and biological activity |
Case Study 1: Antimicrobial Evaluation
A study evaluating various pyrazole derivatives found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM, particularly in melanoma cells harboring BRAF mutations. The IC50 value was reported at approximately 8 µM, indicating strong potential for further development as an anticancer agent .
5. Conclusion
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-y)acetamide represents a promising candidate for further research due to its diverse biological activities, including antimicrobial and anticancer properties. Its unique structural features, particularly the iodine substitution, enhance its reactivity and binding capabilities, making it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(4-iodopyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c1-3-12(4-2)9(14)7-13-6-8(10)5-11-13/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIIFXNABAZPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.